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Application Notes and Protocols for J-003 (JNK3 Inhibitor-4)

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Compound of Interest		
Compound Name:	JNK3 inhibitor-4	
Cat. No.:	B12398336	Get Quote

Introduction

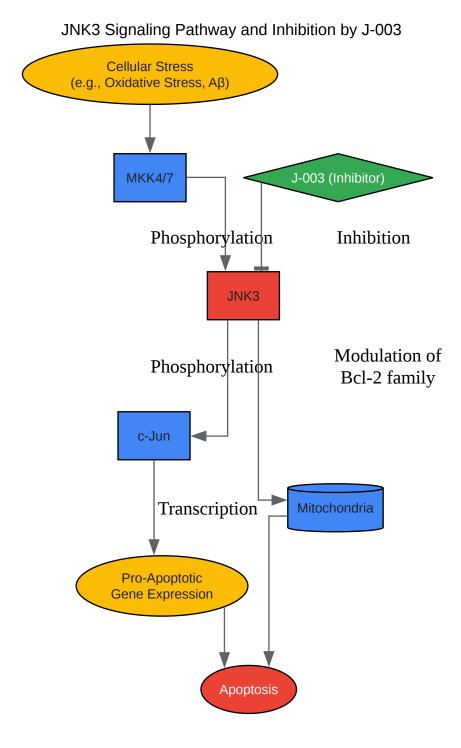
J-003 (**JNK3 Inhibitor-4**) is a potent and highly selective inhibitor of c-Jun N-terminal kinase 3 (JNK3), a key signaling molecule implicated in neuronal apoptosis and neurodegenerative diseases.[1][2] JNK3 is predominantly expressed in the central nervous system, making it an attractive therapeutic target for conditions such as Alzheimer's disease, Parkinson's disease, and cerebral ischemia.[3][4] J-003 exhibits excellent selectivity for JNK3 over other JNK isoforms (JNK1 and JNK2) and a wide range of other protein kinases, minimizing off-target effects.[1][2] These application notes provide detailed protocols for utilizing J-003 in various cell-based assays to investigate its neuroprotective effects and mechanism of action.

Mechanism of Action

JNK3 is a member of the mitogen-activated protein kinase (MAPK) family and is activated in response to various cellular stresses, including inflammatory cytokines and oxidative stress.[5] Activated JNK3 translocates to the nucleus and mitochondria, where it phosphorylates a range of downstream targets.[6] In the nucleus, JNK3 phosphorylates transcription factors such as c-Jun, leading to the expression of pro-apoptotic genes.[6][7] In the mitochondria, JNK3 can directly phosphorylate members of the Bcl-2 family, promoting the release of cytochrome c and subsequent caspase activation, ultimately leading to apoptosis.[6][8] J-003 exerts its neuroprotective effects by competitively binding to the ATP-binding site of JNK3, thereby preventing its kinase activity and blocking these downstream apoptotic events.

JNK3 Signaling Pathway and Inhibition by J-003





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A diagram illustrating the JNK3 signaling cascade leading to apoptosis and its inhibition by J-003.

Data Presentation





Table 1: In Vitro Kinase Inhibitory Activity of J-003

Kinase	IC50 (nM)
JNK3	1.0
JNK1	143.9
JNK2	298.2

This data demonstrates the high potency and selectivity of J-003 for JNK3 over other JNK isoforms.[1][2]

Table 2: Neuroprotective Effect of J-003 on Amyloid β (Aβ₁₋₄₂)-induced Toxicity in Primary Rat Cortical

Neurons

Treatment	Concentration (µM)	Incubation Time (h)	Cell Viability (%)
Vehicle Control	-	24	100
Αβ1-42 (10 μΜ)	-	24	62.3
Aβ ₁₋₄₂ + J-003	1	24	75.8
Aβ ₁₋₄₂ + J-003	5	24	88.2
Aβ ₁₋₄₂ + J-003	10	24	94.5
Aβ ₁₋₄₂ + J-003	20	24	96.1
Vehicle Control	-	48	100
Αβ1-42 (10 μΜ)	-	48	55.7
Aβ ₁₋₄₂ + J-003	1	48	68.9
Aβ ₁₋₄₂ + J-003	5	48	81.4
Aβ ₁₋₄₂ + J-003	10	48	89.6
Aβ ₁₋₄₂ + J-003	20	48	92.3



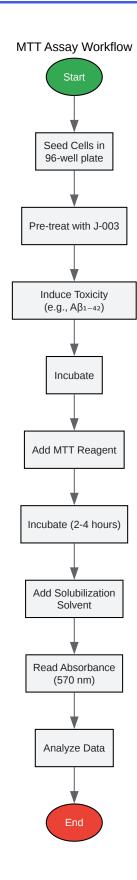
J-003 demonstrates a dose-dependent neuroprotective effect against A β_{1-42} -induced cell death in primary neurons.[8]

Experimental Protocols Cell Viability Assay (MTT Assay)

This protocol is for assessing the neuroprotective effects of J-003 against a toxin-induced decrease in cell viability.

Experimental Workflow for Cell Viability Assay





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A step-by-step workflow for performing a cell viability (MTT) assay with J-003.



Materials:

- J-003 (prepare stock solution in DMSO)
- Primary rat cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y)
- 96-well cell culture plates
- Cell culture medium
- Amyloid β₁₋₄₂ (or other desired neurotoxin)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- Plate reader

Procedure:

- Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
- Prepare serial dilutions of J-003 in cell culture medium.
- Pre-treat the cells with various concentrations of J-003 for 1-2 hours. Include a vehicle control (DMSO).
- Induce neurotoxicity by adding A β_{1-42} (e.g., 10 μ M final concentration) to the appropriate wells. Include a negative control (no toxin).
- Incubate the plate for the desired time period (e.g., 24 or 48 hours).
- Add 10 μL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
- Add 100 μL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.



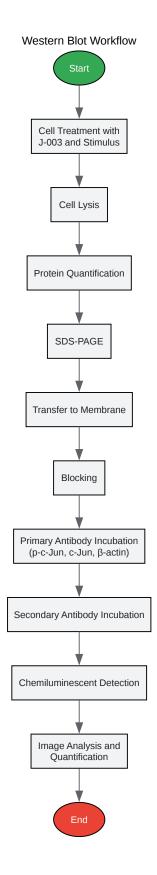
- Read the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the control (untreated) cells.

Western Blot Analysis of c-Jun Phosphorylation

This protocol is to determine the inhibitory effect of J-003 on the JNK3 signaling pathway by measuring the phosphorylation of its direct downstream target, c-Jun.

Western Blot Workflow for c-Jun Phosphorylation





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A generalized workflow for performing Western blot analysis to detect protein phosphorylation.



Materials:

- J-003
- Neuronal cells
- Anisomycin or other JNK pathway activator
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- · BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-phospho-c-Jun (Ser63), anti-c-Jun, anti-β-actin
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate
- Imaging system

Procedure:

- Plate cells and treat with J-003 at desired concentrations for 1-2 hours.
- Stimulate the JNK pathway by adding a known activator, such as Anisomycin (e.g., 0.5 μ M), for 30-60 minutes.
- · Wash cells with ice-cold PBS and lyse with lysis buffer.
- Determine protein concentration using a BCA assay.



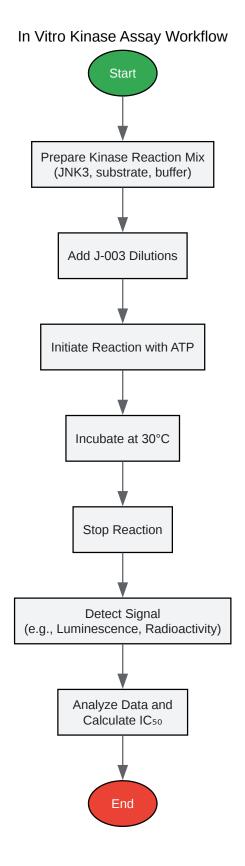
- Denature protein samples by boiling in Laemmli buffer.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
- Quantify band intensities and normalize the phospho-c-Jun signal to total c-Jun and the loading control (β-actin).

In Vitro Kinase Assay

This protocol measures the direct inhibitory effect of J-003 on the enzymatic activity of recombinant JNK3.

In Vitro Kinase Assay Workflow





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